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Compound of Interest

Compound Name: Vicadrostat

Cat. No.: B15135141

For researchers, scientists, and drug development professionals, this document provides a
detailed overview of the dosages, experimental protocols, and mechanisms of action of
Vicadrostat (Bl 690517) as investigated in Phase Il clinical trials. This information is intended
to serve as a valuable resource for those involved in the research and development of novel
therapeutics for cardio-renal diseases.

Vicadrostat is a novel, potent, and highly selective aldosterone synthase inhibitor. By blocking
the final step in aldosterone synthesis, it aims to mitigate the detrimental effects of excessive
aldosterone, a key driver in the pathophysiology of chronic kidney disease (CKD) and heart
failure.[1][2]

Quantitative Data Summary

The following table summarizes the known dosages of Vicadrostat administered in a
significant Phase Il clinical trial for Chronic Kidney Disease (CKD).
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Clinical Trial L Vicadrostat Dosage Combination
. Indication
Identifier Arms Therapy
Chronic Kidney ) With or without
NCT05182840 ] 3 mg, once daily o
Disease Empagliflozin 10 mg

_ With or without
10 mg, once daily o
Empagliflozin 10 mg

With or without
20 mg, once daily o
Empagliflozin 10 mg

Note: Specific dosage information for Phase Il clinical trials of Vicadrostat in heart failure is not
publicly available at this time. Phase lll trials are underway to evaluate its efficacy and safety in
this patient population, often in combination with other heart failure therapies.

Signaling Pathway of Vicadrostat

Vicadrostat's mechanism of action is centered on the inhibition of aldosterone synthase
(CYP11B2), the key enzyme responsible for the conversion of 11-deoxycorticosterone to
aldosterone in the adrenal cortex. By selectively blocking this enzyme, Vicadrostat reduces
circulating levels of aldosterone, thereby mitigating its downstream pathological effects on the
kidneys and cardiovascular system.
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Vicadrostat's Mechanism of Action

Experimental Protocols

The following is a detailed methodology for a key Phase Il clinical trial (NCT05182840)
investigating Vicadrostat in patients with Chronic Kidney Disease.[2][3][4]

Objective: To assess the efficacy, safety, and dose-response of multiple oral doses of
Vicadrostat, alone or in combination with the SGLT2 inhibitor empagliflozin, in patients with
CKD.[2][5]

Study Design: A multinational, randomized, double-blind, placebo-controlled, parallel-group
Phase Il trial.[3][5]
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Patient Population:

¢ Inclusion Criteria:

o Adults (=18 years) with CKD.[5]

[¢]

Estimated glomerular filtration rate (eGFR) between 30 and <90 mL/min/1.73 m2.[5]

[e]

Urine albumin-to-creatinine ratio (UACR) between 200 and <5000 mg/g.[5]

o

Serum potassium level <4.8 mmol/L.

[¢]

Stable treatment with a maximum tolerated dose of an angiotensin-converting enzyme
(ACE) inhibitor or an angiotensin receptor blocker (ARB).[2]

e Exclusion Criteria:

o History of type 1 diabetes.

o Recent use of an SGLT2 inhibitor or a mineralocorticoid receptor antagonist (MRA).
Treatment Regimen: The study consisted of two randomization phases:[2][3]

e Run-in Period (8 weeks): 714 participants were randomized (1:1) to receive either
empagliflozin 10 mg or a matching placebo once daily.[2]

o Treatment Period (14 weeks): 586 participants from the run-in period were then re-
randomized (1:1:1:1) to one of the following groups, in addition to their assigned run-in
treatment:[2][4]

o Vicadrostat 3 mg once daily
o Vicadrostat 10 mg once daily
o Vicadrostat 20 mg once daily
o Matching placebo once daily

Primary Endpoint:
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e Percentage change in UACR from baseline (at the second randomization) to the end of the
14-week treatment period.[4]

Secondary Endpoints:

e Proportion of patients with a >30% reduction in UACR.[2]
e Change from baseline in eGFR.

o Change from baseline in serum potassium levels.

Safety Assessments:

» Monitoring of adverse events, with a special focus on hyperkalemia and adrenal
insufficiency.[5]

Experimental Workflow

The workflow for the NCT05182840 Phase Il clinical trial is depicted in the following diagram.
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NCT05182840 Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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